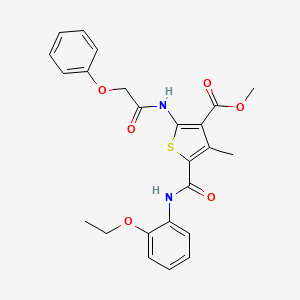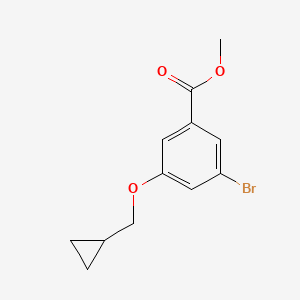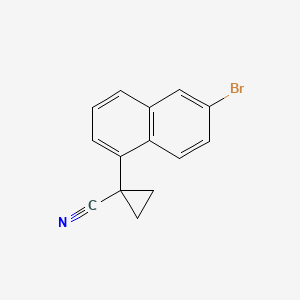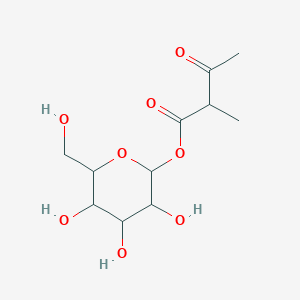
trans-beta-D-Glucopyranosyl methylacetoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans-beta-D-Glucopyranosyl methylacetoacetate: is a synthetic carbohydrate derivative that belongs to the group of modified sugars. It is a high-purity compound used primarily in research and as a starting material for the synthesis of other compounds . This compound has shown potential in modulating glucose metabolism and sensitizing insulin responsiveness, making it a valuable tool in the study of diabetes and other metabolic disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions: Trans-beta-D-Glucopyranosyl methylacetoacetate can be synthesized through various chemical routes. One common method involves the reaction of glucose derivatives with acetoacetic acid derivatives under controlled conditions. The reaction typically requires the use of catalysts and specific temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of this compound in an industrial setting would likely involve large-scale chemical reactors, precise control of reaction parameters, and purification processes to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Trans-beta-D-Glucopyranosyl methylacetoacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or other reduced forms of the compound .
Scientific Research Applications
Trans-beta-D-Glucopyranosyl methylacetoacetate has a wide range of applications in scientific research:
Chemistry: It serves as a starting material for the synthesis of other complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used to study glucose metabolism and insulin responsiveness, providing insights into metabolic pathways and potential therapeutic targets for diabetes.
Medicine: Research involving this compound contributes to the development of new treatments for metabolic disorders and other related conditions.
Mechanism of Action
The mechanism of action of trans-beta-D-Glucopyranosyl methylacetoacetate involves its interaction with glucose metabolism pathways. The compound modulates the activity of enzymes involved in glucose processing, thereby influencing insulin sensitivity and overall metabolic balance. Specific molecular targets and pathways include glucose transporters and insulin receptors, which play crucial roles in maintaining glucose homeostasis.
Comparison with Similar Compounds
- Alpha-D-Glucopyranosyl methylacetoacetate
- Beta-D-Glucopyranosyl methylacetoacetate
- Glucosyl methylacetoacetate
Comparison: Trans-beta-D-Glucopyranosyl methylacetoacetate is unique in its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its alpha and beta counterparts, the trans configuration may result in different reactivity and interaction with biological targets. This uniqueness makes it particularly valuable in research focused on glucose metabolism and insulin sensitivity .
Properties
Molecular Formula |
C11H18O8 |
|---|---|
Molecular Weight |
278.26 g/mol |
IUPAC Name |
[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-methyl-3-oxobutanoate |
InChI |
InChI=1S/C11H18O8/c1-4(5(2)13)10(17)19-11-9(16)8(15)7(14)6(3-12)18-11/h4,6-9,11-12,14-16H,3H2,1-2H3 |
InChI Key |
XSAGLJZRFLLDJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C)C(=O)OC1C(C(C(C(O1)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[5-(Difluoromethyl)-2-thienyl]pyridin-2-ol](/img/structure/B12075899.png)

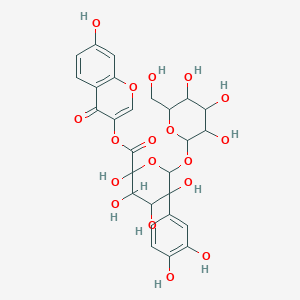
![1-[4-(Trifluoromethyl)-3-pyridyl]cyclopropanecarbonitrile](/img/structure/B12075923.png)
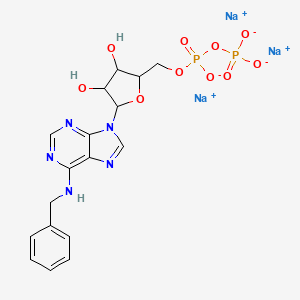
![1-palMitoyl-2-[16-(acryloyloxy)palMitoyl]-sn-glycero-3-phosphorylcholine](/img/structure/B12075931.png)
